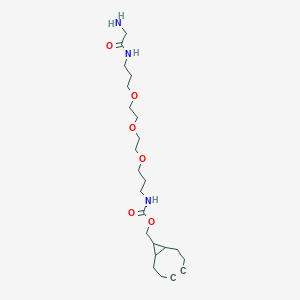
Gly-PEG3-endo-BCN, TFA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gly-PEG3-endo-BCN, TFA salt: is a compound used primarily in click chemistry applications. It features a hydrophilic polyethylene glycol (PEG) spacer that enhances its solubility in aqueous media. This compound is often utilized in bio-conjugation processes due to its ability to react with azide-bearing biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gly-PEG3-endo-BCN, TFA salt involves the conjugation of glycine, polyethylene glycol, and bicyclo[6.1.0]nonyne (BCN). The BCN group is known for its strained alkyne structure, which facilitates click chemistry reactions. The glycine moiety is often protected with a Boc (tert-butoxycarbonyl) group during synthesis to prevent unwanted reactions. The Boc group can be removed under mild acidic conditions to yield the free amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and PEG linkers, followed by deprotection and purification steps. The final product is obtained as a trifluoroacetic acid (TFA) salt to enhance its stability and solubility .
化学反应分析
Types of Reactions: Gly-PEG3-endo-BCN, TFA salt primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions:
Azide-bearing biomolecules: These are the primary reactants that interact with the BCN group.
Mild acidic conditions: Used for deprotecting the Boc group to yield the free amine.
Major Products: The major products formed from these reactions are stable triazole linkages, which are commonly used in bio-conjugation and drug development .
科学研究应用
Chemistry: Gly-PEG3-endo-BCN, TFA salt is widely used in the synthesis of complex molecules through click chemistry. Its high reactivity and specificity make it an ideal reagent for creating stable covalent bonds between different molecular entities .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. The PEG spacer enhances solubility and reduces non-specific interactions, making it suitable for in vivo applications .
Medicine: In medical research, this compound is used in the development of targeted drug delivery systems. The click chemistry reactions enable the precise attachment of therapeutic agents to targeting molecules, improving drug efficacy and reducing side effects .
Industry: Industrially, this compound is used in the production of advanced materials and nanotechnology. Its ability to form stable linkages makes it valuable in the creation of functionalized surfaces and nanostructures .
作用机制
The mechanism of action of Gly-PEG3-endo-BCN, TFA salt involves its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The BCN group reacts with azide-bearing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials .
Molecular Targets and Pathways:
Azide-bearing biomolecules: The primary targets for the BCN group.
Triazole formation: The reaction pathway involves the formation of a triazole ring, which is a stable and bioorthogonal linkage.
相似化合物的比较
Propargyl-PEG6-alcohol: Another click chemistry reagent that reacts with azide compounds via copper-catalyzed azide-alkyne cycloaddition.
Bis-Sulfone-PEG9-DBCO: A bis-alkylating reagent that selectively reacts with cysteine residues.
Uniqueness: Gly-PEG3-endo-BCN, TFA salt is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst. This makes it particularly suitable for biological applications where copper can be toxic .
属性
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[3-[2-[2-[3-[(2-aminoacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O6/c24-17-22(27)25-9-5-11-29-13-15-31-16-14-30-12-6-10-26-23(28)32-18-21-19-7-3-1-2-4-8-20(19)21/h19-21H,3-18,24H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZHRBCWKALCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCOCCOCCOCCCNC(=O)CN)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
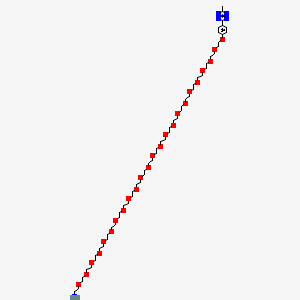
![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114382.png)
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114388.png)
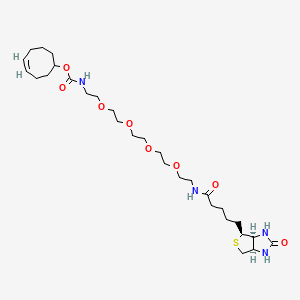
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114394.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114402.png)
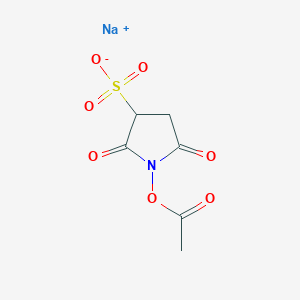


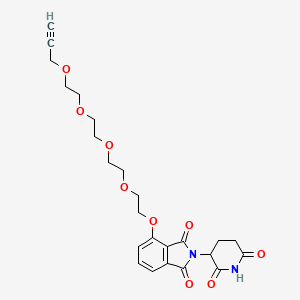
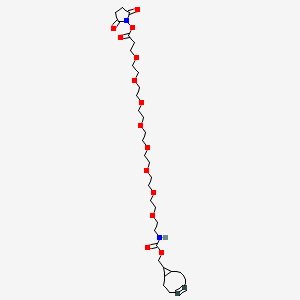
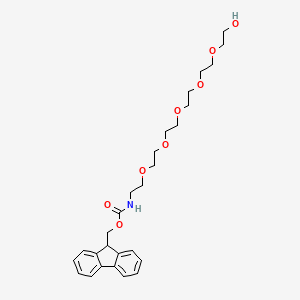
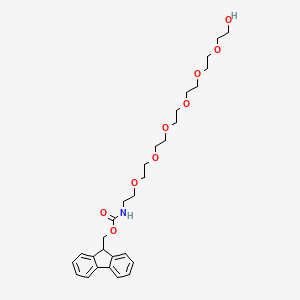
![Carbamic-acid,C29bis[2-(2-hydroxyethoxy)ethyl],9H-fluoren-9-ylmethyl ester-(9CI)](/img/structure/B8114464.png)
